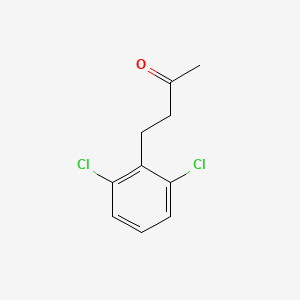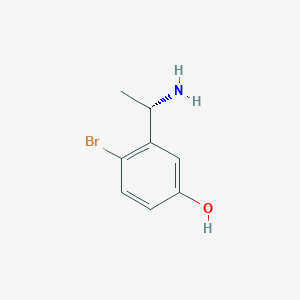
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. For example, the reaction can be carried out in anhydrous diethyl ether under a nitrogen atmosphere, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).
Major Products Formed
Oxidation: Formation of 3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(2,5-difluorophenyl)-2,2-dimethylpropane.
Substitution: Formation of 3-(2,5-dimethoxyphenyl)-2,2-dimethylpropan-1-ol.
Applications De Recherche Scientifique
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-ol: Similar structure but with different fluorine substitution pattern.
3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol: Another isomer with fluorine atoms at different positions on the phenyl ring.
3-(2,5-Difluorophenyl)-2,2-dimethylpropane: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H14F2O |
|---|---|
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3 |
Clé InChI |
JOSFTBZJAUQZBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CC(=C1)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)

![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)



